5-({[4-(4-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole
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Overview
Description
5-({[4-(4-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that contains multiple functional groups, including triazole, thiophene, and oxadiazole moieties. These structural features make it a compound of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 5-({[4-(4-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole typically involves multiple steps. One common synthetic route starts with the preparation of 4-(4-methoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol, which is then alkylated using appropriate reagents to introduce the sulfanyl group. The final step involves the cyclization of the intermediate with thiophene-2-carboxylic acid hydrazide under specific conditions to form the oxadiazole ring .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Scientific Research Applications
5-({[4-(4-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-({[4-(4-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The triazole and oxadiazole rings can bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other triazole and oxadiazole derivatives, such as:
- 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
- N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives These compounds share structural similarities but differ in their functional groups and biological activities. The unique combination of triazole, thiophene, and oxadiazole moieties in 5-({[4-(4-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole contributes to its distinct properties and potential applications.
Properties
Molecular Formula |
C17H15N5O2S2 |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
5-[[4-(4-methoxyphenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]-3-thiophen-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C17H15N5O2S2/c1-11-19-20-17(22(11)12-5-7-13(23-2)8-6-12)26-10-15-18-16(21-24-15)14-4-3-9-25-14/h3-9H,10H2,1-2H3 |
InChI Key |
RODKJHHMHQZTBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N1C2=CC=C(C=C2)OC)SCC3=NC(=NO3)C4=CC=CS4 |
Origin of Product |
United States |
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